3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(2,5-Dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is substituted at position 3 with a 2,5-dimethylbenzenesulfonyl group and at position 5 with a 3,5-dimethylphenylamine moiety.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-15-9-10-18(4)22(14-15)33(31,32)25-24-27-23(26-19-12-16(2)11-17(3)13-19)20-7-5-6-8-21(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGLJLLASBJJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a nucleophilic addition/cyclization process involving carbodiimides and diazo compounds.
Quinazoline Formation: The quinazoline moiety is often constructed through a series of cyclization reactions involving appropriate precursors.
Sulfonylation and Phenylation:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazoloquinazoline Derivatives
Key structural analogs differ in substituents on the sulfonyl and amine groups, as well as halogenation of the quinazoline core (Table 1).
*Estimated based on structural similarity to .
Key Observations:
- 4-Methylbenzyl vs.
- Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in may alter electronic distribution compared to the 2,5-dimethylbenzenesulfonyl group, affecting interactions with hydrophobic binding pockets.
- Chlorination (Position 7): The 7-chloro modification in increases molecular weight and may enhance halogen bonding in biological targets.
Physicochemical and Pharmacokinetic Implications
- Steric Effects: Bulky substituents at position 3 (e.g., 3,4-dimethylbenzenesulfonyl in ) may hinder binding to sterically constrained enzyme active sites.
Anticancer Activity
Triazoloquinazoline derivatives exhibit moderate anticancer activity, though they are outperformed by thieno-fused triazolopyrimidines. For example:
- Triazoloquinazoline 6a (structurally related to the target compound) showed only 81.85% growth inhibition (GP) against Renal Cancer UO-31, with a mean growth of 100.20% .
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated superior activity, attributed to enhanced π-π stacking and hydrogen bonding from the thiophene ring .
Selectivity and Toxicity
No direct toxicity data are available for the target compound. However, the low activity of triazoloquinazolines in the NCI screen suggests a favorable toxicity profile, as highly cytotoxic compounds are typically prioritized for further testing .
Biological Activity
The compound 3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.6 g/mol. It features a sulfonyl-substituted triazole and quinazoline structure, which are known to confer various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O4S2 |
| Molecular Weight | 425.6 g/mol |
| Structural Features | Sulfonyl group, Triazole ring, Quinazoline moiety |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through the reaction of appropriate hydrazines with suitable carbonyl compounds.
- Sulfonylation : The introduction of the sulfonyl group is performed using 2,5-dimethylbenzenesulfonyl chloride.
- Formation of the Quinazoline Moiety : This may involve cyclization reactions that yield the final product.
Anticancer Activity
Research indicates that compounds structurally similar to triazoloquinazolines exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
- Case Study : A related study found that triazoloquinazolines demonstrated potent growth inhibition in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives achieving over 90% inhibition .
Antimicrobial Properties
Preliminary evaluations suggest that this compound may also possess antimicrobial activity. The sulfonamide functional group is often associated with antibacterial effects:
- Activity Spectrum : Testing against Gram-positive and Gram-negative bacteria could reveal its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
Compounds within this class have shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:
- Research Findings : Studies have indicated that similar compounds can reduce inflammation markers in vitro and in vivo models.
Case Studies and Research Findings
- Anticancer Evaluation : In a study on benzimidazole derivatives, certain analogs demonstrated significant cytotoxicity against human cancer cell lines, suggesting a similar potential for triazoloquinazolines .
- Structure-Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity can guide the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
